5-Amino-2-morpholinobenzenecarboxylic acid is an organic compound characterized by the presence of an amino group and a morpholine ring attached to a benzenecarboxylic acid structure. Its chemical formula is CHNO, and it has a CAS number of 65989-45-9. The compound is notable for its potential applications in medicinal chemistry, particularly as a building block for drug development and as a reagent in various
5-Amino-2-morpholinobenzenecarboxylic acid is a relatively new organic compound, and research on its synthesis and characterization is ongoing. Studies have described various methods for its synthesis, including using palladium-catalyzed amination reactions and multicomponent reactions. PubChem, National Institutes of Health: )
Due to the presence of both the amino and carboxylic acid functional groups, 5-amino-2-morpholinobenzenecarboxylic acid has been investigated for potential biological activities. Some studies suggest it may possess:
Research suggests that 5-amino-2-morpholinobenzenecarboxylic acid may have potential applications in material science due to its:
Research indicates that 5-amino-2-morpholinobenzenecarboxylic acid exhibits various biological activities. It has been studied for its potential as an inhibitor of certain enzymes and pathways relevant to disease processes. The presence of the morpholine ring contributes to its ability to interact with biological targets, enhancing its pharmacological profile. For instance, derivatives of this compound have shown promise in inhibiting lipoxygenase, an enzyme involved in inflammatory processes .
Several synthesis methods have been developed for 5-amino-2-morpholinobenzenecarboxylic acid:
5-Amino-2-morpholinobenzenecarboxylic acid finds applications in various fields:
Interaction studies involving 5-amino-2-morpholinobenzenecarboxylic acid have focused on its binding affinity with specific biological targets. These studies often employ techniques such as:
5-Amino-2-morpholinobenzenecarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Amino-2-nitrobenzoic acid | Nitro group instead of morpholine | Exhibits different reactivity due to nitro group |
4-Amino-benzoic acid | Amino group at para position without morpholine | Less soluble compared to morpholine derivatives |
Morpholino-benzenesulfonamide | Contains sulfonamide functionality | Potentially different biological activities |
2-Morpholino-benzenesulfonic acid | Sulfonic acid group instead of carboxylic acid | Different solubility and reactivity profile |
The unique combination of the amino group and morpholine ring within 5-amino-2-morpholinobenzenecarboxylic acid contributes significantly to its solubility and biological activity, distinguishing it from similar compounds.